molecular formula C17H19ClN4O4S2 B2700910 1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1421468-43-0

1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea

Cat. No. B2700910
CAS RN: 1421468-43-0
M. Wt: 442.93
InChI Key: YFIBIUMZCGXJLO-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a useful research compound. Its molecular formula is C17H19ClN4O4S2 and its molecular weight is 442.93. The purity is usually 95%.
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Scientific Research Applications

Chemical Modification and Anticancer Activity

The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonyl)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety has shown to retain antiproliferative activity against cancer cell lines. This chemical alteration resulted in compounds that not only maintained their ability to inhibit PI3Ks and mTOR, crucial targets in cancer therapy, but also exhibited reduced acute oral toxicity. Such findings highlight the potential of structurally similar compounds, including 1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea, in the development of new anticancer agents with enhanced safety profiles (Xiao-meng Wang et al., 2015).

Antibacterial and Surface Activity

The study of 1,2,4-triazole derivatives, which share a structural resemblance to the compound of interest, has demonstrated effective antibacterial properties and potential as surface-active agents. This indicates that compounds with similar structural frameworks, including the aforementioned urea derivative, could offer valuable antibacterial applications, expanding their utility beyond anticancer activities (R. El-Sayed, 2006).

Environmental Degradation and Herbicide Efficacy

Research on the degradation of imazosulfuron, a molecule structurally related to the compound , in soil underlines the environmental implications of such chemicals. Understanding the breakdown pathways and environmental fate of these compounds is crucial for assessing their long-term impact and ensuring their safe use as herbicides. This research may guide the development of more environmentally friendly derivatives with similar sulfonamide or urea functionalities (P. Morrica et al., 2001).

Synthesis of Heterocyclic Compounds with Potential Biological Activity

The facile synthesis of 2-aminothiazolo[5,4-b]-pyridines and 2-aminobenzoxazoles from thioureas showcases the chemical versatility of urea and thiourea derivatives in constructing biologically active heterocycles. This methodological approach could be applied to synthesize a wide array of heterocyclic compounds, potentially including derivatives of this compound, for various biological applications (Hae-Young Park Choo et al., 2005).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S2/c1-26-14-5-2-10(18)8-13(14)19-16(23)21-17-20-12-6-7-22(9-15(12)27-17)28(24,25)11-3-4-11/h2,5,8,11H,3-4,6-7,9H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIBIUMZCGXJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.